1-(2,2,2-trifluoroethyl)cyclopropan-1-ol
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Overview
Description
1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring substituted with a trifluoroethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with trifluoroethylating agents under controlled conditions. For instance, the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroethyl iodide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2,2-trifluoroethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. Pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar in structure but contains a piperidine ring instead of a cyclopropane ring.
1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-ol is unique due to its combination of a trifluoroethyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1078627-29-8 |
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Molecular Formula |
C5H7F3O |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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